molecular formula C41H68O14 B1665803 アストラガロサイドIV CAS No. 84687-43-4

アストラガロサイドIV

カタログ番号: B1665803
CAS番号: 84687-43-4
分子量: 785.0 g/mol
InChIキー: QMNWISYXSJWHRY-FWKLQZLHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Astragaloside IV (AS-IV) is one of the main active components extracted from the Chinese medicinal herb Astragali . It is a tetracyclic triterpenoid saponin in the form of lanolin ester alcohol . AS-IV exhibits various biological activities, including effects on the myocardium, nervous system, and endocrine system . It has shown potential in treating cardiovascular diseases , and has anti-tumor properties .

科学的研究の応用

抗炎症効果

アストラガロサイドIVは、抗炎症効果を示すことが示されています . 炎症因子を抑制し、T細胞およびB細胞の増殖を促進し、好中球接着関連分子を阻害します .

抗酸化ストレス

This compoundは、抗酸化ストレス特性を示します . 活性酸素種をスカベンジし、細胞の焼灼を調節し、ミトコンドリア遺伝子の変異を抑制します .

神経保護効果

This compoundは、神経保護効果を示します . JAK2/STAT3シグナル伝達経路を活性化することが示されています , 酸素・グルコース遮断/再灌流(OGD/R)時の神経保護を提供します .

抗線維化効果

This compoundは、抗線維化効果を示します . 肺炎球菌誘発性肺胞上皮細胞の炎症性損傷を軽減することが示されています .

抗癌活性

This compoundは、顕著な抗癌活性を示します . 活性酸素種スカベンジング酵素活性を調節し、細胞周期停止に関与し、アポトーシスとオートファジーを誘導し、癌細胞の増殖、浸潤、転移を抑制します . これらの効果は、肺癌、肝臓癌、乳癌、胃癌など、さまざまな悪性腫瘍の阻害に関与しています .

心保護効果

This compoundは、心保護効果を示します . 低酸素/再酸素化(H/R)誘発性Ca 2+過負荷を阻害し、SERCA2a酵素活性の低下とSERCA2a mRNAおよびタンパク質レベルの低下を防ぐことが判明しました .

作用機序

Target of Action

Astragaloside IV (AS-IV) is a tetracyclic triterpenoid saponin extracted from the Chinese medicinal herb Astragali . It has been found to target various cellular components and processes. For instance, it suppresses inflammatory factors, increases T and B lymphocyte proliferation, and inhibits neutrophil adhesion-associated molecules . It also targets the PI3K/AKT/mTOR pathway , which plays a crucial role in cell cycle progression, protein synthesis, and cell survival.

Mode of Action

AS-IV interacts with its targets to bring about a range of effects. It has been shown to inhibit the activation of CaSR, CaMKII, and CaN in the myocardium, thereby alleviating myocardial hyperplasia and cardiomyocyte apoptosis . Furthermore, it has been found to reduce the expression of inflammatory factors by inhibiting the PI3K/AKT/mTOR pathway .

Biochemical Pathways

AS-IV affects several biochemical pathways. It has been shown to suppress the PI3K/AKT/mTOR pathway, which is involved in cell growth, cell cycle progression, and cell survival . It also impacts the Wnt/β-catenin signaling pathway, which regulates cell proliferation and differentiation .

Pharmacokinetics

AS-IV has poor water solubility but is readily soluble in methanol, ethanol, and dimethyl sulfoxide . The absolute bioavailability of AS-IV after oral administration was found to be 7.4% . It is slowly cleared via hepatic clearance with a systemic clearance (CL) of about 0.004 l/kg/min .

Result of Action

AS-IV has various molecular and cellular effects. It has been shown to decrease the levels of TNF-α, IL-6, and IL-1β in serum and broncho alveolar lavage fluid of mice with Acute lung injury (ALI) . It also alleviates inflammatory infiltration, tissue edema, and structural changes . Moreover, it has been found to attenuate Streptococcus pneumoniae-induced inflammatory damage in alveolar epithelial cells .

Safety and Hazards

AS-IV is considered a safe drug . It has been used in traditional Chinese medicine (TCM) and has shown minimal side effects .

将来の方向性

Research on AS-IV is ongoing, with focus areas including its effects on ischemia–reperfusion injury, cancer, and tumor . The potential molecular pathways of AS-IV in colorectal cancer are also being evaluated .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Astragaloside IV involves the extraction of Astragalus membranaceus root, followed by multiple steps of chemical reactions.", "Starting Materials": [ "Astragalus membranaceus root extract", "Methanol", "Chloroform", "Acetone", "Ethyl acetate", "Petroleum ether", "Sodium hydroxide", "Hydrochloric acid", "Methanesulfonyl chloride", "Triethylamine", "Acetic anhydride", "N,N-Dimethylformamide", "Tetrahydrofuran", "Diisopropylethylamine", "Methyl tert-butyl ether", "Hexane", "Sodium borohydride", "Methanol", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Sodium tungstate", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Extraction of Astragalus membranaceus root with methanol, chloroform, and acetone", "Partition of the extract with ethyl acetate and petroleum ether", "Hydrolysis of the ethyl acetate fraction with sodium hydroxide", "Acidification of the hydrolysate with hydrochloric acid", "Extraction of the acidified solution with methylene chloride", "Formation of the methanesulfonate derivative with methanesulfonyl chloride and triethylamine", "Acetylation of the methanesulfonate derivative with acetic anhydride", "Formation of the protected astragaloside IV with N,N-Dimethylformamide and tetrahydrofuran", "Reduction of the protected astragaloside IV with sodium borohydride", "Hydrogenation of the reduced product with methanol and palladium on carbon catalyst", "Oxidation of the hydrogenated product with hydrogen peroxide and acetic acid", "Formation of the sodium salt of astragaloside IV with sodium acetate and sodium tungstate", "Purification of the sodium salt with methanol, ethanol, and water" ] }

CAS番号

84687-43-4

分子式

C41H68O14

分子量

785.0 g/mol

IUPAC名

2-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,37-,38+,39-,40+,41-/m1/s1

InChIキー

QMNWISYXSJWHRY-FWKLQZLHSA-N

異性体SMILES

C[C@]12CC[C@@]34C[C@@]35CCC(C(C5C(CC4[C@@]1(CC(C2[C@]6(CCC(O6)C(C)(C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)(C)C)OC8C(C(C(CO8)O)O)O

SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C

正規SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C

外観

solid powder

84687-43-4

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO.

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

3beta,6alpha,16beta,20R,24S;  astragaloside IV of astragaloside A
astragaloside A
astragaloside IV
astragaloside-A
astramembrannin I
cyclosiversioside F

製品の起源

United States
Customer
Q & A

Q1: How does Astragaloside IV interact with its targets to exert its downstream effects?

A1: Astragaloside IV has been shown to interact with various molecular targets, influencing several signaling pathways.

    Q2: Does Astragaloside IV affect mitochondrial function?

    A2: Yes, studies demonstrate that Astragaloside IV can modulate mitochondrial function, particularly the mitochondrial permeability transition pore (mPTP) [, ]. By inactivating GSK-3β via the nitric oxide/cGMP/PKG signaling pathway, Astragaloside IV prevents mPTP opening, thereby protecting mitochondria from damage induced by oxidative stress, such as that caused by H2O2 [, ].

    Q3: What is the role of nitric oxide in mediating the effects of Astragaloside IV?

    A3: Nitric oxide (NO) appears to be a crucial mediator of some Astragaloside IV effects. Astragaloside IV has been shown to increase NO production via the PI3K/Akt pathway, subsequently activating the cGMP/PKG pathway, leading to the inactivation of GSK-3β and inhibition of mPTP opening [, ]. This NO-mediated mechanism contributes to the cardioprotective effects of Astragaloside IV against ischemia/reperfusion injury [, ].

    Q4: How is Astragaloside IV metabolized in the body?

    A4: A study using ultra-performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) revealed that Astragaloside IV undergoes extensive metabolism, primarily through hydrolysis, glucuronidation, sulfation, and dehydrogenation []. These metabolic transformations result in various phase I and phase II metabolites detected in rat plasma, bile, urine, and feces [].

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。